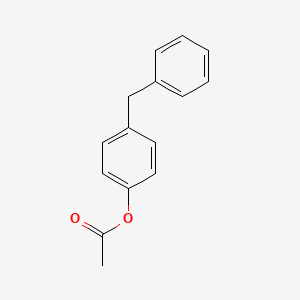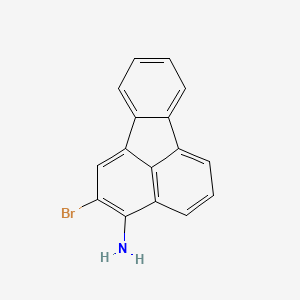silane CAS No. 90298-05-8](/img/structure/B14362925.png)
[4,5-Bis(4-fluorophenyl)thiophen-2-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane is a compound that features a thiophene ring substituted with two 4-fluorophenyl groups and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for 4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane are not well-documented, the principles of large-scale Suzuki–Miyaura coupling reactions can be applied. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the phenyl groups.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Additionally, its fluorinated phenyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity .
類似化合物との比較
Similar Compounds
[4-(4-Fluorophenyl)thiophen-2-yl]methanol: A related compound with a hydroxyl group instead of the trimethylsilyl group.
Bis(4-fluorophenyl)methanol: Another similar compound with two 4-fluorophenyl groups attached to a central carbon atom.
Uniqueness
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane is unique due to the presence of both the thiophene ring and the trimethylsilyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and catalysis .
特性
| 90298-05-8 | |
分子式 |
C19H18F2SSi |
分子量 |
344.5 g/mol |
IUPAC名 |
[4,5-bis(4-fluorophenyl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C19H18F2SSi/c1-23(2,3)18-12-17(13-4-8-15(20)9-5-13)19(22-18)14-6-10-16(21)11-7-14/h4-12H,1-3H3 |
InChIキー |
QQQCEVAFSZMUOE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC(=C(S1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)

![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)

![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)

